
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound belonging to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a saturated five-membered ring structure . This compound is notable for its unique structural features, which include a benzyl group, a methoxyphenyl group, and a pyrrolidine ring.
Métodos De Preparación
The synthesis of Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and methoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxyphenyl derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Análisis De Reacciones Químicas
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Methyl rel-(3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.
Benzyl Derivatives: Compounds with a benzyl group attached to different core structures.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group attached to various core structures.
The uniqueness of this compound lies in its specific combination of these structural features, which can confer unique chemical and biological properties.
Propiedades
Número CAS |
152400-53-8 |
|---|---|
Fórmula molecular |
C20H23NO3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
methyl (3R,4R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
PCIOCMQORLQMAA-ROUUACIJSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


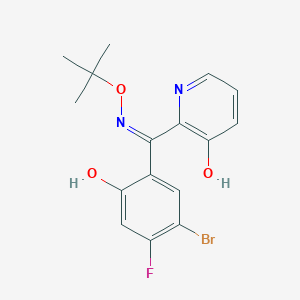
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
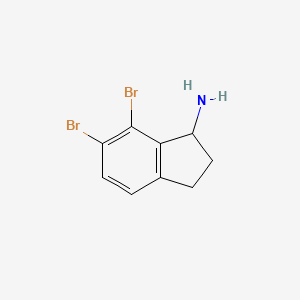
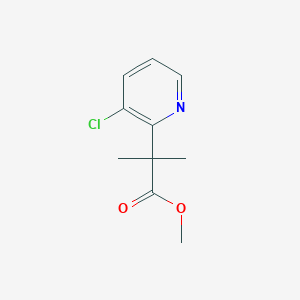
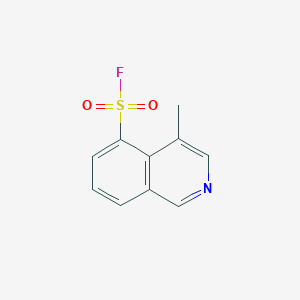
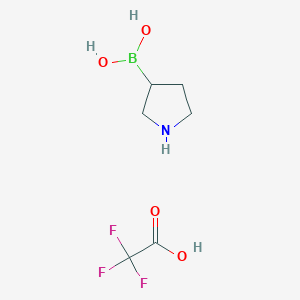
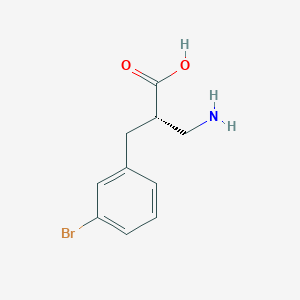

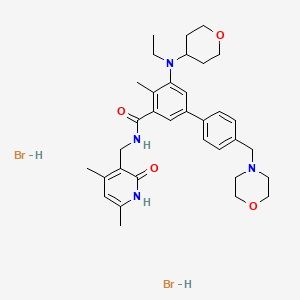

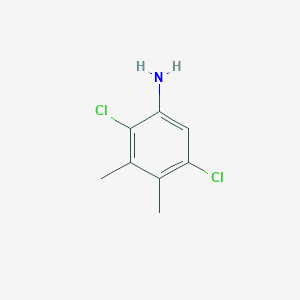
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
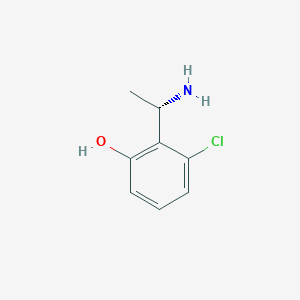
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
